N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 648924-93-0
VCID: VC16882232
InChI: InChI=1S/C20H16ClNO2/c21-17-9-10-19(23)18(12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24)
SMILES:
Molecular Formula: C20H16ClNO2
Molecular Weight: 337.8 g/mol

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide

CAS No.: 648924-93-0

Cat. No.: VC16882232

Molecular Formula: C20H16ClNO2

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide - 648924-93-0

Specification

CAS No. 648924-93-0
Molecular Formula C20H16ClNO2
Molecular Weight 337.8 g/mol
IUPAC Name 5-chloro-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide
Standard InChI InChI=1S/C20H16ClNO2/c21-17-9-10-19(23)18(12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24)
Standard InChI Key RUQJNPDXRFPKGL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Introduction

Synthesis

The synthesis of N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide typically involves:

  • Preparation of Intermediate:

    • A biphenyl derivative (e.g., 3-bromomethylbiphenyl) is prepared via bromination or other halogenation methods.

  • Amide Formation:

    • The intermediate reacts with 5-chloro-2-hydroxybenzoic acid or its derivatives in the presence of coupling agents such as carbodiimides (e.g., DCC or EDC) to form the final amide bond.

  • Purification:

    • The product is purified using recrystallization or chromatographic techniques.

Pharmaceutical Applications

Compounds with similar structural motifs (e.g., hydroxyl-substituted benzamides) have shown diverse biological activities:

  • Anti-inflammatory Activity: Benzamides are known for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

  • Anticancer Potential: Substituted benzamides have been studied for their ability to induce apoptosis in cancer cells by targeting specific molecular pathways.

Antimicrobial Activity

The hydroxyl and chlorine substituents on the benzene ring may enhance antimicrobial properties by disrupting microbial cell walls or interfering with enzymatic processes.

Research Applications

This compound can serve as a scaffold for drug discovery due to its modifiable structure and potential bioactivity.

Table: Comparative Biological Activities of Benzamide Derivatives

CompoundTarget Enzyme/PathwayBiological Activity
N-Benzoyl-2-hydroxybenzamidesCOX/LOXAnti-inflammatory
Substituted BenzamidesVarious kinasesAnticancer
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamideNot yet fully exploredPotential anti-inflammatory, anticancer

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